molecular formula C13H18N4OS B2843444 5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide CAS No. 2034561-43-6

5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide

Cat. No.: B2843444
CAS No.: 2034561-43-6
M. Wt: 278.37
InChI Key: MMXCSVGQQWVEEV-UHFFFAOYSA-N
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Description

“5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide” is a compound that contains a triazole moiety . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. They exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending on the position of the nitrogen atoms in the rings .


Molecular Structure Analysis

The molecular structure of triazole compounds, including “this compound”, is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The specific molecular structure details of this compound are not available in the retrieved data.

Scientific Research Applications

Corrosion Inhibition

Azomethine functionalized triazole derivatives have been investigated for their corrosion inhibiting properties for mild steel in acidic conditions. These studies reveal that the presence of heteroatoms in the structure enhances the corrosion inhibition efficacy through the formation of a protective layer on the metal surface. This suggests that compounds like "5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide" could potentially serve as corrosion inhibitors due to their structural features (Murmu et al., 2020).

Antitumor Activity

Research on imidazotetrazines, compounds related to the triazole moiety, has shown broad-spectrum antitumor activity. These compounds can act as prodrugs, releasing active metabolites that inhibit tumor growth. This indicates that triazole-containing compounds such as "this compound" may have potential in cancer therapy (Stevens et al., 1984).

Synthesis of Novel Compounds

The synthesis of heteroaromatic azido compounds and their applications in creating new molecules with potential biological activities highlight the versatility of these chemical structures. The ability to form various derivatives through reactions with active methylene nitriles suggests that "this compound" could be a precursor for developing new therapeutic agents or materials with unique properties (Westerlund, 1980).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. While some triazole compounds may pose certain risks , the specific safety and hazard information for “5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide” is not available in the retrieved data.

Properties

IUPAC Name

5-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-9(2)11(8-17-14-6-7-15-17)16-13(18)12-5-4-10(3)19-12/h4-7,9,11H,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXCSVGQQWVEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC(CN2N=CC=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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